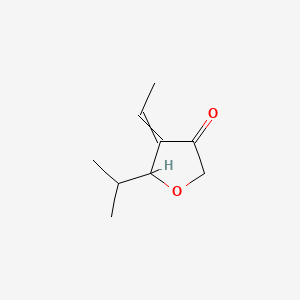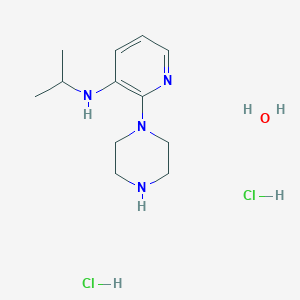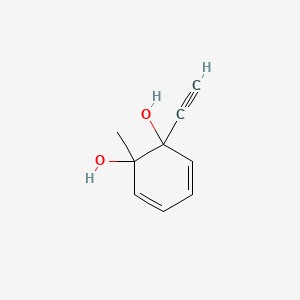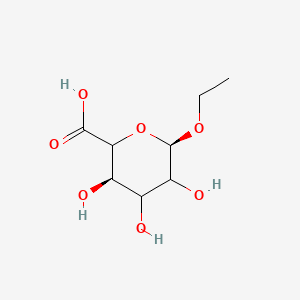
(3R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound characterized by its unique structural configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by the introduction of the ethoxy group through an etherification reaction. The carboxylic acid group is then introduced via oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
(3R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (3R,6R)-6-methoxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- (3R,6R)-6-propoxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- (3R,6R)-6-butoxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Comparison: Compared to its similar compounds, (3R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H14O7 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
(3R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3?,4-,5?,6?,8-/m1/s1 |
InChI Key |
IWJBVMJWSPZNJH-QDVVWCSXSA-N |
Isomeric SMILES |
CCO[C@H]1C(C([C@H](C(O1)C(=O)O)O)O)O |
Canonical SMILES |
CCOC1C(C(C(C(O1)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


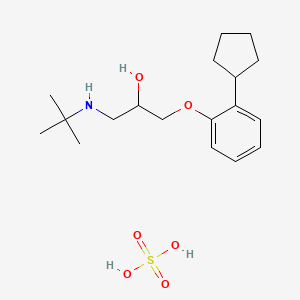


![[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid](/img/structure/B13836402.png)


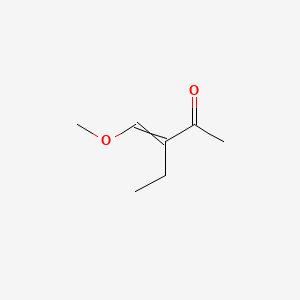

![1-(2-Acetyl-1,2-diazaspiro[2.2]pentan-1-yl)ethanone](/img/structure/B13836430.png)


